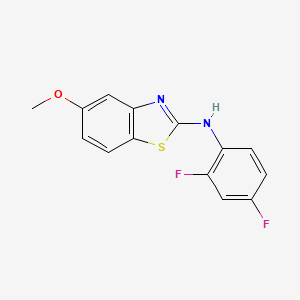

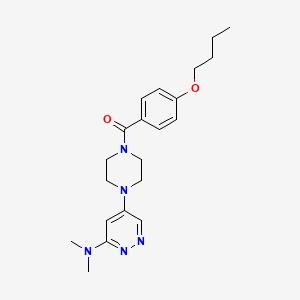

N-(3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Chemical Reactions

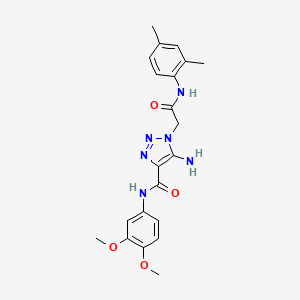

- Innovative Synthesis Approaches : Research demonstrates innovative synthetic methodologies for creating tetrahydrobenzofuran derivatives, highlighting potential strategies for synthesizing complex molecules like the one . Such methodologies offer a basis for preparing a variety of structurally related compounds for further study (Levai et al., 2002).

- Bond Dissociation Energies Study : Studies on bond dissociation energies in aromatic molecules provide essential insights into the stability and reactivity of chemical bonds within the compound's structure, which is crucial for its applications in medicinal chemistry and material science (Barckholtz et al., 1999).

- Domino Strategy for Compound Synthesis : An efficient three-component strategy underlines the potential for rapid synthesis of multifunctionalized molecules, suggesting a pathway for the development of derivatives with enhanced biological or physical properties (Ma et al., 2014).

Biological Applications

- Tyrosinase Inhibition for Medical Applications : The synthesis of oxoquinazolinyl derivatives with potent tyrosinase inhibition highlights the potential therapeutic applications of related compounds in treating conditions like hyperpigmentation or for use in cosmetic products to regulate melanin production (Dige et al., 2019).

- Analgesic Activity : Studies have also shown that certain pyrazoles and triazoles bearing similar moieties exhibit significant analgesic activity, suggesting potential applications in pain management (Saad et al., 2011).

- Antitubercular Evaluation : The development of novel compounds with significant antitubercular activity underlines the importance of such molecules in the fight against tuberculosis, a critical global health issue (Kantevari et al., 2011).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a 3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-amine, which is then coupled with a benzofuran-2-carboxylic acid to form the final product.", "Starting Materials": [ "2-furancarboxaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "4-chloro-3,5-dimethylphenol", "ethyl 2-(4-chloro-3,5-dimethylphenyl)acetate", "sodium hydride", "2-bromo-5-nitrobenzoic acid", "2-aminobenzofuran" ], "Reaction": [ "Step 1: Synthesis of 3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-amine", "a. Condensation of 2-furancarboxaldehyde with ethyl acetoacetate to form 3-(furan-2-yl)-3-oxopropanoic acid ethyl ester", "b. Reaction of 3-(furan-2-yl)-3-oxopropanoic acid ethyl ester with hydrazine hydrate to form 3-(furan-2-yl)-1H-pyrazol-5-amine", "c. Reaction of 3-(furan-2-yl)-1H-pyrazol-5-amine with 4-chloro-3,5-dimethylphenol and ethyl 2-(4-chloro-3,5-dimethylphenyl)acetate in the presence of sodium hydride to form 3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-amine", "Step 2: Synthesis of N-(3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxylic acid", "a. Reduction of 2-bromo-5-nitrobenzoic acid to 2-amino-5-bromobenzoic acid", "b. Coupling of 2-amino-5-bromobenzoic acid with 2-aminobenzofuran to form N-(2-benzofuranyl)-2-(5-bromobenzoic acid)aniline", "c. Reaction of N-(2-benzofuranyl)-2-(5-bromobenzoic acid)aniline with 3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-amine to form N-(3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxylic acid" ] } | |

CAS RN |

1206996-27-1 |

Molecular Formula |

C24H19N5O4 |

Molecular Weight |

441.447 |

IUPAC Name |

N-[5-(furan-2-yl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C24H19N5O4/c30-22-15-7-2-3-8-16(15)25-24(27-22)29-21(13-17(28-29)19-10-5-11-32-19)26-23(31)20-12-14-6-1-4-9-18(14)33-20/h1,4-6,9-13H,2-3,7-8H2,(H,26,31)(H,25,27,30) |

InChI Key |

MPGYLQSDWHJCBX-UHFFFAOYSA-N |

SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CO4)NC(=O)C5=CC6=CC=CC=C6O5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2733755.png)

![Cyclohex-3-en-1-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2733758.png)

![N,N-dimethyl(2-{[4-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate](/img/structure/B2733765.png)

![N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-N-(methylsulfonyl)methanesulfonamide](/img/structure/B2733768.png)

![4-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2733769.png)

![5-methyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2733770.png)